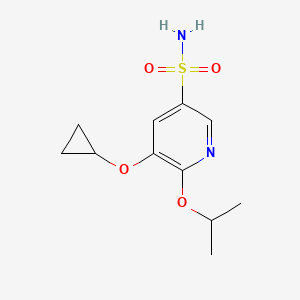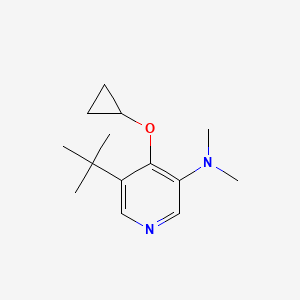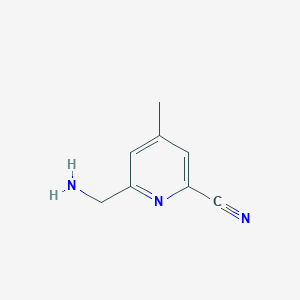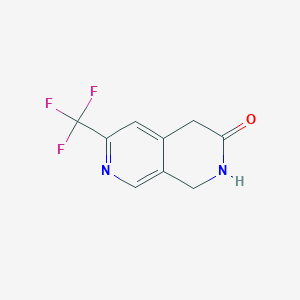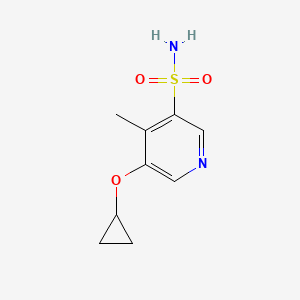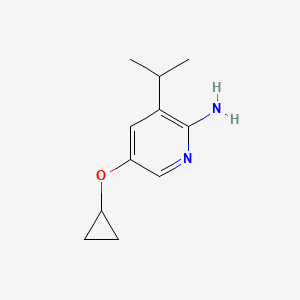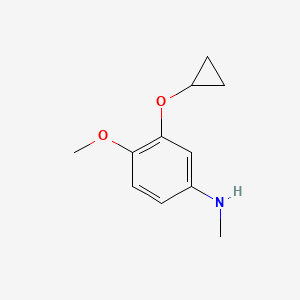
2-Formyl-6-methylpyridine-4-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-6-methylpyridine-4-sulfonyl chloride is a chemical compound with significant importance in various fields of scientific research. It is known for its unique structure, which includes a formyl group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. This compound is used in various chemical reactions and has applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-methylpyridine-4-sulfonyl chloride typically involves the reaction of 2-formyl-6-methylpyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction mixture is usually cooled to prevent any side reactions and to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The process includes the use of advanced equipment to control temperature, pressure, and reaction time. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
2-Formyl-6-methylpyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Carboxylic Acids and Alcohols: Formed by the oxidation and reduction of the formyl group, respectively.
科学的研究の応用
2-Formyl-6-methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals, including dyes, agrochemicals, and polymers.
作用機序
The mechanism of action of 2-Formyl-6-methylpyridine-4-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The formyl group can also participate in nucleophilic addition reactions, further expanding the compound’s reactivity profile.
類似化合物との比較
Similar Compounds
2-Formylpyridine-4-sulfonyl chloride: Lacks the methyl group, which can affect its reactivity and applications.
6-Methylpyridine-4-sulfonyl chloride: Lacks the formyl group, limiting its use in certain reactions.
2-Formyl-6-methylpyridine: Lacks the sulfonyl chloride group, reducing its electrophilicity and reactivity with nucleophiles.
Uniqueness
2-Formyl-6-methylpyridine-4-sulfonyl chloride is unique due to the presence of all three functional groups (formyl, methyl, and sulfonyl chloride) on the pyridine ring. This combination of functional groups enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C7H6ClNO3S |
|---|---|
分子量 |
219.65 g/mol |
IUPAC名 |
2-formyl-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClNO3S/c1-5-2-7(13(8,11)12)3-6(4-10)9-5/h2-4H,1H3 |
InChIキー |
BCNPDOKUFOMFHR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



